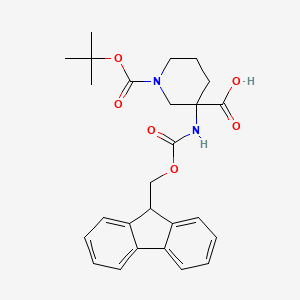

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid

Overview

Description

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid (CAS No. 368866-21-1) is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- IUPAC Name: 3-((((9h-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

- Molecular Formula: C26H30N2O6

- Molecular Weight: 466.54 g/mol

- Purity: 95%

The compound features a piperidine ring, which is known for its role in various biological activities, and is protected by both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups that facilitate its use in peptide synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Enzyme Inhibition: The compound may act as an inhibitor by forming covalent bonds with nucleophilic residues in the active sites of enzymes, thus disrupting their function.

- Cellular Signaling Interference: It can interfere with signaling pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Properties

The compound's structural similarity to known anticancer agents raises the possibility of its application in cancer therapy. Preliminary studies have shown that piperidine-based compounds can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 .

Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various piperidine derivatives, revealing that compounds similar to this compound exhibited significant inhibition against gram-positive bacteria.

Case Study 2: Peptide Synthesis Applications

In a comparative analysis of Fmoc-SPPS methodologies, the incorporation of this compound demonstrated enhanced yields and purity of synthesized peptides compared to traditional methods .

Scientific Research Applications

Structural Features

The compound's structure includes:

- A piperidine ring, which is a common scaffold in many pharmaceuticals.

- Two protecting groups (Boc and Fmoc), which facilitate selective reactions during synthesis.

Peptide Synthesis

1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid is primarily used as a building block in the synthesis of peptides. The Boc group allows for easy deprotection under mild acidic conditions, while the Fmoc group can be removed using base, providing flexibility in synthetic pathways. This dual-protecting strategy is crucial for constructing complex peptide sequences with multiple functional groups.

Drug Development

This compound plays a role in the development of various drugs, particularly those targeting central nervous system disorders due to its piperidine framework. For instance, it has been utilized as an intermediate in the synthesis of compounds with potential therapeutic effects against conditions like schizophrenia and depression.

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate for creating other complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and cyclizations, makes it a valuable tool for chemists.

Bioconjugation Studies

The compound's functional groups allow for bioconjugation applications, where it can be linked to biomolecules like antibodies or nucleic acids. This capability is essential for developing targeted drug delivery systems and diagnostic tools.

Case Study 1: Peptide Therapeutics

A research study demonstrated the use of this compound in synthesizing a peptide that exhibited neuroprotective properties. The peptide was designed to mimic natural neurotrophic factors and showed promise in preclinical models of neurodegenerative diseases.

Case Study 2: Antidepressant Development

Another study highlighted its role as an intermediate in synthesizing novel antidepressant candidates. The resulting compounds were evaluated for their efficacy in modulating serotonin receptors, showing potential for treating major depressive disorder.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for introducing Boc and Fmoc protecting groups to 3-amino-3-piperidinecarboxylic acid?

- Methodological Answer : The Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are sequentially introduced via carbamate-forming reactions. For Boc protection, react the amine with di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM, using DMAP as a catalyst . Fmoc is then added using Fmoc-Cl or Fmoc-OSu (succinimidyl ester) in the presence of a base such as sodium bicarbonate. Monitor reaction progress via TLC (Rf values) or HPLC (retention time shifts) .

Q. How can the purity and structural integrity of 1-Boc-3-Fmoc-amino-3-piperidinecarboxylic acid be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Confirm regiochemistry via ¹H and ¹³C NMR. For example, Boc protons appear as a singlet at ~1.4 ppm, while Fmoc aromatic protons resonate at 7.3–7.8 ppm .

- HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient (e.g., 60:40 to 20:80 over 20 min) and UV detection at 254 nm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₇N₂O₆: 415.18 g/mol) .

Q. What precautions are critical for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to prevent skin/eye contact. Work in a fume hood due to potential dust formation .

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of Boc/Fmoc groups. Desiccate to avoid moisture-induced degradation .

Q. Why are Boc and Fmoc groups selected for this dual-protected amino acid?

- Methodological Answer : Boc is base-labile and acid-stable, while Fmoc is acid-labile and base-stable. This orthogonal protection allows sequential deprotection in multi-step syntheses (e.g., peptide coupling). For example, Boc can be removed with TFA/DCM (1:4 v/v), leaving Fmoc intact for subsequent reactions .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-amino-3-piperidinecarboxylic acid).

- Circular Dichroism (CD) : Monitor optical activity to detect racemization. A sharp peak at ~220 nm indicates retention of chirality .

- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration if crystallization is feasible .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies in buffers (pH 2–10). Boc groups hydrolyze rapidly below pH 2 (e.g., gastric conditions), while Fmoc degrades above pH 9 .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Typical Boc/Fmoc decomposition occurs at 150–200°C .

Q. How should batch-to-batch variability in purity or solubility be addressed?

- Methodological Answer :

- Repurification : Recrystallize from ethyl acetate/hexane or use preparative HPLC with a methanol/water gradient .

- QC Protocols : Implement strict in-process controls (e.g., inline FTIR to monitor reaction intermediates) and request third-party validation (e.g., elemental analysis) for critical batches .

Q. How can contradictory NMR or MS data be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Compare with literature spectra of analogous compounds (e.g., 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid ).

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to confirm peak assignments in complex NMR spectra .

- High-Resolution MS : Resolve isobaric interferences (e.g., sodium adducts vs. protonated ions) using HRMS with <2 ppm mass accuracy .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-14-8-13-26(16-28,22(29)30)27-23(31)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJHDZRKJBBFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119386 | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-21-1 | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368866-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.